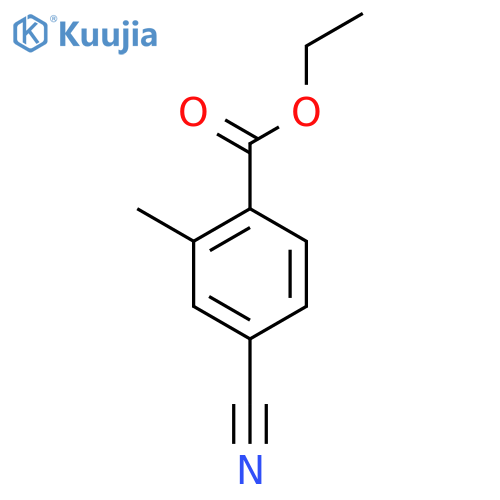

Cas no 220389-17-3 (Ethyl 4-cyano-2-methylbenzoate)

220389-17-3 structure

商品名:Ethyl 4-cyano-2-methylbenzoate

Ethyl 4-cyano-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-cyano-2-methylbenzoate

- Ethyl4-cyano-2-methylbenzoate

- DTXSID90617282

- 220389-17-3

- SCHEMBL286232

- DA-08055

- SPCFCNSKNBMRGO-UHFFFAOYSA-N

- 4-cyano-2-methyl-benzoic acid ethyl ester

-

- インチ: InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-9(7-12)6-8(10)2/h4-6H,3H2,1-2H3

- InChIKey: SPCFCNSKNBMRGO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=C(C=C1C)C#N

計算された属性

- せいみつぶんしりょう: 189.07903

- どういたいしつりょう: 189.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 50.1Ų

じっけんとくせい

- PSA: 50.09

Ethyl 4-cyano-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD12095157-1g |

Ethyl 4-cyano-2-methylbenzoate |

220389-17-3 | 95+% | 1g |

$518 | 2024-07-24 | |

| Alichem | A019099058-1g |

Ethyl 4-cyano-2-methylbenzoate |

220389-17-3 | 95% | 1g |

$426.22 | 2023-09-02 | |

| Chemenu | CM152867-1g |

ethyl 4-cyano-2-methylbenzoate |

220389-17-3 | 95% | 1g |

$489 | 2023-01-09 |

Ethyl 4-cyano-2-methylbenzoate 関連文献

-

Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910

-

2. Back matter

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

220389-17-3 (Ethyl 4-cyano-2-methylbenzoate) 関連製品

- 18693-97-5(Benzyl 4-cyanobenzoate)

- 714237-94-2(Methyl 2,5-dicyanobenzoate)

- 58331-99-0(Methyl 2,4-dicyanobenzoate)

- 6587-24-2(Methyl 2-cyanobenzoate)

- 7153-22-2(Ethyl 4-cyanobenzoate)

- 89877-62-3(6-Cyanophthalide)

- 82104-74-3(5-Cyanophthalide)

- 103261-67-2(Methyl 4-cyano-2-methylbenzoate)

- 500024-27-1(Methyl 2-cyano-3-methylbenzoate)

- 6525-45-7(Ethyl 2-cyanobenzoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬